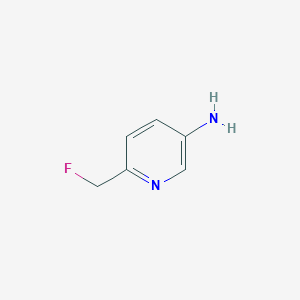
6-(Fluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Fluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2 This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an amine group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-(Fluoromethyl)pyridin-3-amine, can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyridines with fluoride ions. For example, 3-chloro-6-(chloromethyl)pyridine can be reacted with a fluoride source such as potassium fluoride (KF) to introduce the fluorine atom at the desired position .
Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. These reactions typically require specific conditions, including the presence of a base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents, reaction solvents, and purification techniques are critical factors in the industrial production process. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(Fluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI), potassium fluoride (KF)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, arylboronic acids, alkenes
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce nitroso or nitro derivatives .
Aplicaciones Científicas De Investigación
6-(Fluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Biological Research: Fluorinated pyridines are valuable in the study of enzyme mechanisms and protein-ligand interactions due to their unique electronic properties.
Material Science: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Agricultural Chemistry: Fluorinated pyridines are used in the synthesis of agrochemicals, such as herbicides and insecticides, due to their enhanced stability and bioactivity.
Mecanismo De Acción
The mechanism of action of 6-(Fluoromethyl)pyridin-3-amine is influenced by its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound’s binding affinity to target proteins and enzymes. For example, the compound can inhibit certain enzymes by forming strong hydrogen bonds and electrostatic interactions with active site residues .
The amine group in the compound can also participate in hydrogen bonding and other interactions, further contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-(Fluoromethyl)pyridin-3-amine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
These compounds share similar structural features but differ in the position and number of fluorine atoms on the pyridine ring. The unique properties of this compound, such as its specific substitution pattern and the presence of an amine group, contribute to its distinct chemical and biological behavior .
Propiedades
Fórmula molecular |
C6H7FN2 |
|---|---|
Peso molecular |
126.13 g/mol |
Nombre IUPAC |
6-(fluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,8H2 |
Clave InChI |
DHUYOBCKSQYLLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)

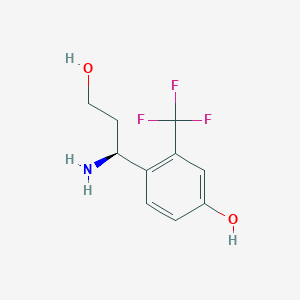

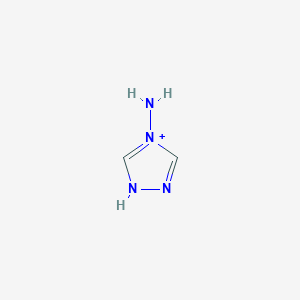
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)
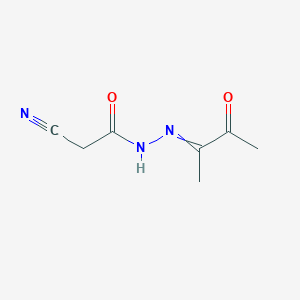
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
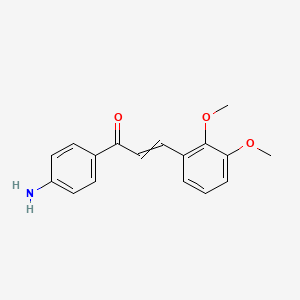
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
